3,7-Dihydroxyflavone hydrate
Overview
Description
3,7-Dihydroxyflavone hydrate is a flavonoid compound with the molecular formula C15H12O5. It is known for its antioxidant properties and is used in various scientific research applications. This compound is a hydrate form of 3,7-Dihydroxyflavone, meaning it includes water molecules in its crystalline structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydroxyflavone hydrate typically involves the hydroxylation of flavone at the 3 and 7 positions. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the correct placement of hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to isolate the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dihydroxyflavone hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Scientific Research Applications
3,7-Dihydroxyflavone hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactions.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3,7-Dihydroxyflavone hydrate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Neuroprotection: It acts as an agonist of the tropomyosin receptor kinase B (TrkB), which is involved in neuronal survival and growth.
Anti-inflammatory: It inhibits pro-inflammatory pathways and reduces the production of inflammatory mediators.
Comparison with Similar Compounds
7,8-Dihydroxyflavone: Known for its neuroprotective effects and TrkB agonist activity.
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Similar in structure and also exhibits antioxidant and anti-inflammatory effects.
Uniqueness: 3,7-Dihydroxyflavone hydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to act as a TrkB agonist sets it apart from many other flavonoids, making it particularly valuable in neuroprotection research .
Properties
IUPAC Name |
3,7-dihydroxy-2-phenylchromen-4-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4.H2O/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9;/h1-8,16,18H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCSXFJWJWEQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420677 | |
Record name | 3,7-Dihydroxyflavone hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206360-23-8 | |
Record name | 3,7-Dihydroxyflavone hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.